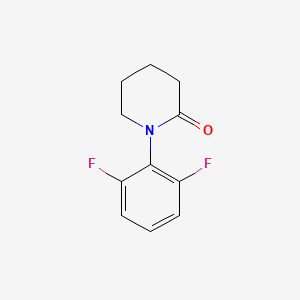

1-(2,6-Difluorophenyl)piperidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11F2NO |

|---|---|

Molecular Weight |

211.21 g/mol |

IUPAC Name |

1-(2,6-difluorophenyl)piperidin-2-one |

InChI |

InChI=1S/C11H11F2NO/c12-8-4-3-5-9(13)11(8)14-7-2-1-6-10(14)15/h3-5H,1-2,6-7H2 |

InChI Key |

OORSODIOXQKSOU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(=O)C1)C2=C(C=CC=C2F)F |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2,6 Difluorophenyl Piperidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework and connectivity can be constructed.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For 1-(2,6-Difluorophenyl)piperidin-2-one, the spectrum can be divided into two distinct regions: the aliphatic piperidinone ring protons and the aromatic difluorophenyl ring protons.

The three sets of methylene (B1212753) protons on the piperidinone ring are chemically distinct. The protons at the C-6 position, being adjacent to the nitrogen atom, are expected to appear furthest downfield in the aliphatic region, typically around 3.5-3.8 ppm. The protons at the C-3 position, adjacent to the carbonyl group, would likely resonate around 2.4-2.6 ppm. The protons at the C-4 and C-5 positions would appear as complex multiplets in the more shielded region of the spectrum, approximately between 1.8 and 2.2 ppm.

The 2,6-difluorophenyl group presents a symmetrical substitution pattern. This results in two distinct proton signals: one for the two equivalent meta-protons (H-3' and H-5') and one for the para-proton (H-4'). The H-4' proton is expected to appear as a triplet of triplets due to coupling with the two equivalent meta-protons and the two equivalent ortho-fluorine atoms. The H-3' and H-5' protons would likely appear as a multiplet, influenced by coupling to H-4' and the adjacent fluorine atom. These aromatic protons would resonate in the typical downfield region of 7.0-7.6 ppm.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-6 (2H) | 3.5 - 3.8 | t (triplet) | J = 5-7 Hz |

| H-3 (2H) | 2.4 - 2.6 | t (triplet) | J = 6-8 Hz |

| H-4, H-5 (4H) | 1.8 - 2.2 | m (multiplet) | - |

| H-3', H-5' (2H) | 7.1 - 7.3 | m (multiplet) | - |

| H-4' (1H) | 7.4 - 7.6 | tt (triplet of triplets) | ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 6-7 Hz |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environment. The spectrum for this compound would show nine distinct signals.

The most deshielded signal belongs to the carbonyl carbon (C-2) of the lactam ring, typically appearing around 170-172 ppm. The aliphatic carbons of the piperidinone ring (C-3, C-4, C-5, C-6) would resonate in the upfield region (20-55 ppm). The carbon attached to the nitrogen, C-6, is expected to be the most downfield of this group.

In the aromatic region, the two fluorine-bearing carbons (C-2' and C-6') are the most prominent due to their direct bond to the highly electronegative fluorine atoms. They will appear as a doublet with a very large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240-260 Hz. The carbon atom attached to the piperidinone nitrogen (C-1') would be observed around 130-135 ppm, likely as a triplet due to two-bond coupling with the two fluorine atoms. The remaining aromatic carbons (C-3'/C-5' and C-4') will also exhibit splitting due to C-F coupling over two and three bonds, respectively.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constants (J, Hz) |

| C-2 | 170 - 172 | s (singlet) | - |

| C-6 | 50 - 55 | s (singlet) | - |

| C-3 | 32 - 36 | s (singlet) | - |

| C-5 | 22 - 26 | s (singlet) | - |

| C-4 | 20 - 24 | s (singlet) | - |

| C-2', C-6' | 158 - 162 | d (doublet) | ¹JCF = 240-260 Hz |

| C-4' | 129 - 132 | t (triplet) | ³JCF ≈ 10-15 Hz |

| C-1' | 130 - 135 | t (triplet) | ²JCF ≈ 8-12 Hz |

| C-3', C-5' | 112 - 115 | d (doublet) | ²JCF ≈ 18-25 Hz |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms within a molecule. thermofisher.comhuji.ac.il Due to the molecular symmetry of the 2,6-difluorophenyl group, the two fluorine atoms are chemically and magnetically equivalent. Therefore, they are expected to produce a single resonance in the ¹⁹F NMR spectrum. thermofisher.com The chemical shift for aryl fluorides typically falls within the range of -110 to -140 ppm relative to a CFCl₃ standard. ucsb.edu The signal's multiplicity will be determined by coupling to the neighboring aromatic protons (H-3' and H-5'). This coupling (³JHF) would likely split the signal into a triplet.

While 1D NMR spectra provide essential data, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond correlations. nih.govemerypharma.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-3 with H-4, H-4 with H-5, and H-5 with H-6, confirming the sequence of the methylene groups within the piperidinone ring. In the aromatic region, a cross-peak between the H-3'/H-5' multiplet and the H-4' triplet would confirm their adjacency.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). walisongo.ac.id It allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H NMR spectrum. For example, the proton signal at ~3.6 ppm would show a cross-peak to the carbon signal at ~52 ppm, definitively assigning this pair to the C-6 position.

A cross-peak between the H-6 protons of the piperidinone ring and the C-1' carbon of the phenyl ring, which irrefutably proves the point of attachment between the two ring systems.

Correlations from the H-6 protons to the C-2 carbonyl carbon.

Correlations from the H-3 protons to the C-2 carbonyl carbon.

Correlations from the aromatic protons (H-3'/H-5' and H-4') to various carbons within the phenyl ring, confirming their positions relative to the fluorinated carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" based on its functional groups.

Infrared (IR) spectroscopy is particularly useful for identifying key functional groups. acs.orgvscht.cz The most intense and characteristic absorption for this compound would be the lactam carbonyl (C=O) stretching vibration, known as the Amide I band. For a six-membered lactam ring, this band is expected in the 1650-1680 cm⁻¹ region. cdnsciencepub.com Other significant peaks would include C-H stretching vibrations from the aliphatic CH₂ groups (2850-2960 cm⁻¹) and the aromatic C-H groups (~3050-3100 cm⁻¹). The C-N bond of the tertiary amide will have a stretching vibration around 1280-1350 cm⁻¹. Aromatic C=C ring stretching absorptions are expected in the 1450-1600 cm⁻¹ range. Finally, strong absorptions corresponding to the C-F stretching vibrations are anticipated in the 1100-1300 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the polar C=O bond gives a strong IR signal, the symmetric vibrations of the aromatic ring often produce strong signals in the Raman spectrum, making it a useful corroborative technique. nih.gov

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch (Aromatic) | Ar-H | 3050 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 | Medium-Strong |

| C=O Stretch (Amide I) | Lactam C=O | 1650 - 1680 | Strong |

| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | Medium-Strong |

| C-N Stretch | Ar-N-C=O | 1280 - 1350 | Medium |

| C-F Stretch | Ar-F | 1100 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which helps in structural confirmation. libretexts.org

For this compound (C₁₁H₁₁F₂NO), the exact molecular weight can be calculated, allowing for the identification of the molecular ion peak (M⁺) in a high-resolution mass spectrum. The expected monoisotopic mass is approximately 211.0808 g/mol .

Under electron ionization (EI), the molecule would undergo predictable fragmentation. The fragmentation pathways are critical for confirming the connectivity of the constituent parts. libretexts.orgnih.gov Plausible fragmentation patterns include:

Loss of CO: A common fragmentation pathway for cyclic carbonyl compounds, leading to a fragment ion at m/z 183 [M-28]⁺.

Piperidinone Ring Cleavage: The lactam ring can undergo various cleavages. A retro-Diels-Alder type fragmentation or cleavage adjacent to the nitrogen or carbonyl group would produce characteristic smaller fragments.

Formation of Aromatic Cations: Cleavage of the N-C(aryl) bond can lead to the formation of the [C₆H₃F₂]⁺ cation (m/z 113) or the [C₆H₃F₂N]⁺ radical cation.

Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom within the ring is a common pathway for piperidine-containing structures.

Expected Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 211 | [C₁₁H₁₁F₂NO]⁺ | Molecular Ion (M⁺) |

| 183 | [C₁₀H₁₁F₂N]⁺ | Loss of CO |

| 113 | [C₆H₃F₂]⁺ | Cleavage of N-Aryl bond |

| 99 | [C₅H₉NO]⁺ | Cleavage of N-Aryl bond with charge on piperidinone |

| 84 | [C₅H₈N]⁺ | Alpha-cleavage and rearrangement from piperidinone |

Single Crystal X-ray Diffraction for Three-Dimensional Structure Determination

The elucidation of the three-dimensional structure of this compound via single-crystal X-ray diffraction would provide invaluable insights into its solid-state properties. This technique can precisely map atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and torsional angles. creative-biostructure.cominflibnet.ac.in

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a delicate balance of intermolecular forces. For this compound, the presence of a polar lactam group, an aromatic ring, and fluorine substituents suggests that the packing would be driven by a combination of hydrogen bonding and other non-covalent interactions. The lactam carbonyl oxygen is a potent hydrogen bond acceptor, likely to interact with weak C-H donors from neighboring molecules, potentially forming chains or dimeric motifs that are common in piperidone and lactam structures.

Furthermore, the 2,6-difluorophenyl rings may participate in π-π stacking interactions, a common feature in the crystal engineering of aromatic compounds. mdpi.com However, in some related fluorinated diphenidine (B1206869) derivatives, C-H···π interactions were observed to be dominant over π-π stacking. nih.goviucr.org The specific packing arrangement, whether it be a herringbone or layered structure, would depend on the interplay of these various forces to achieve the most thermodynamically stable lattice. mdpi.com

Lattice dynamics, which describes the collective vibrations of atoms within the crystal, could be investigated using techniques like low-frequency Raman or infrared spectroscopy. These studies would reveal information about the phonon modes of the crystal, offering insights into its mechanical and thermal properties, as well as potential phase transitions.

The conformational behavior of the six-membered piperidine (B6355638) ring is a well-understood aspect of heterocyclic chemistry. Saturated six-membered rings predominantly adopt a chair conformation to minimize angular and torsional strain. researchgate.net It is therefore highly probable that the piperidine-2-one ring in the title compound exists in a chair or a slightly distorted chair conformation.

Studies on various N-arylpiperidone derivatives confirm that the chair conformation is energetically favored. lookchem.comnih.gov In this conformation, substituents can occupy either axial or equatorial positions. The large 2,6-difluorophenyl group attached to the nitrogen atom would strongly influence the ring's geometry and its orientation. The planarity of the lactam group (N-C=O) introduces some sp² character to the nitrogen atom, which can affect the puckering of the ring compared to a simple piperidine. In similar N-acyl piperidines, the piperidine nitrogen remains largely sp³ hybridized. nih.gov

The relative orientation of the 2,6-difluorophenyl ring with respect to the piperidine ring is another critical conformational parameter. Due to steric hindrance from the ortho-fluorine atoms, there will be restricted rotation around the N-C(aryl) bond, leading to a significant dihedral angle between the plane of the phenyl ring and the mean plane of the piperidine ring. This twisting is a common feature in ortho-substituted N-aryl heterocycles.

Interactive Table: Expected Conformational Parameters for this compound

| Parameter | Expected Conformation/Value | Rationale |

| Piperidine Ring | Chair or Distorted Chair | Minimization of torsional and angular strain, common for six-membered rings. researchgate.net |

| Nitrogen Hybridization | Primarily sp³ with some sp² character | Influence of the adjacent carbonyl group in the lactam ring. nih.gov |

| Dihedral Angle | Significant (e.g., 40-60°) | Steric repulsion between ortho-fluorines on the phenyl ring and the piperidine ring. |

Non-covalent interactions are crucial for stabilizing both the molecular conformation (intramolecular) and the crystal lattice (intermolecular). nih.gov A Hirshfeld surface analysis of the crystal structure would be instrumental in visualizing and quantifying these interactions. nih.gov

Intermolecular Interactions:

Hydrogen Bonding: The most significant intermolecular interaction is expected to be C—H···O hydrogen bonds. The lactam carbonyl oxygen is a strong acceptor, and various C-H bonds on the piperidine and phenyl rings can act as donors, leading to the formation of supramolecular assemblies like chains or dimers. researchgate.net

Halogen Bonding: While less common for fluorine, weak C-F···X interactions could play a role in the crystal packing.

π-Interactions: The electron-deficient nature of the difluorophenyl ring makes it a candidate for π-π stacking or C—H···π interactions. The latter, involving a C-H bond pointing towards the face of an aromatic ring, is a frequently observed stabilizing interaction in the crystals of related fluorinated compounds. nih.goviucr.org

Interactive Table: Summary of Likely Non-Covalent Interactions

| Interaction Type | Donor | Acceptor | Role |

| Hydrogen Bond | C-H (Piperidine/Phenyl) | C=O (Lactam) | Crystal Packing (Intermolecular) researchgate.net |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Crystal Packing (Intermolecular) mdpi.com |

| C-H···π Interaction | C-H (Piperidine) | Phenyl Ring | Crystal Packing (Intermolecular) nih.goviucr.org |

| C-H···F Interaction | C-H (Piperidine) | F -C (Phenyl) | Conformation/Packing (Intra/Intermolecular) researchgate.net |

Computational Chemistry and Theoretical Studies of 1 2,6 Difluorophenyl Piperidin 2 One

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Optimization

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of many-body systems. nanobioletters.com It is widely employed to determine the optimized molecular geometry and electronic properties of molecules. nanobioletters.comresearchgate.net For piperidine (B6355638) derivatives, DFT calculations, often using the B3LYP method with a basis set like 6-311++G(d,p) or 6-31+G(d,p), are performed to find the ground-state energy and the most stable molecular conformation. nanobioletters.comresearchgate.net

The optimization process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. For instance, in related piperidine compounds, the piperidine ring typically adopts a stable chair conformation. nih.govnih.gov The optimized structure of 1-(2,6-Difluorophenyl)piperidin-2-one would likely show the 2,6-difluorophenyl group in an equatorial position to minimize steric hindrance. Theoretical calculations provide a framework for comparing with experimental data, such as that from X-ray diffraction, and often show good agreement. researchgate.netresearchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.235 |

| N-C (ring) | 1.468 | |

| C-F | 1.352 | |

| Bond Angle (°) | O=C-N | 121.5 |

| C-N-C (ring) | 118.9 | |

| C-C-F | 119.5 |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nanobioletters.com The MEP surface map uses a color scale to represent different potential values. researchgate.net Regions with a negative potential, typically colored red, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions with a positive potential, colored blue, are electron-deficient and are prone to nucleophilic attack. nanobioletters.com

For this compound, the MEP map would likely show the most negative potential (red or orange) localized around the carbonyl oxygen atom due to its high electronegativity. The fluorine atoms on the phenyl ring would also contribute to negative potential regions. Positive potential (blue) is expected around the hydrogen atoms of the piperidine ring, indicating these as sites for potential nucleophilic interaction. nanobioletters.com This analysis helps in understanding intermolecular interactions and the reactive behavior of the molecule. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular charge transfer (ICT), electron delocalization, and hyperconjugative interactions within a molecule. nih.govacadpubl.eu This analysis examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization from the donor to the acceptor orbital. researchgate.net

In this compound, significant interactions would be expected between the lone pair orbitals (LP) of the oxygen and nitrogen atoms and the antibonding orbitals (π* or σ) of adjacent bonds. For example, delocalization of electron density from the lone pair of the nitrogen atom to the antibonding orbital of the carbonyl group (LP(N) → π(C=O)) would contribute to the stability of the amide bond. The analysis can reveal charge transfer phenomena that stabilize the molecular structure. acadpubl.euresearchgate.net

Table 2: Hypothetical NBO Analysis for Major Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π(N-Cring) | 15.45 |

| LP (N) | π(C=O) | 45.80 |

| π (CAr-CAr) | π*(CAr-CAr) | 20.10 |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nanobioletters.comresearchgate.net

For this compound, the HOMO would likely be distributed over the phenyl ring and the nitrogen atom, while the LUMO might be concentrated around the carbonyl group and the phenyl ring. The HOMO-LUMO energy gap can be calculated to predict the molecule's reactivity. nanobioletters.com Various chemical reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness, can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity profile. nih.gov

Table 3: Hypothetical FMO Properties and Reactivity Descriptors

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 5.60 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.25 |

| Global Hardness (η) | 2.80 |

| Electronegativity (χ) | 4.05 |

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While DFT provides insights into a static, minimum-energy structure, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and flexibility of a molecule over time. mdpi.com MD simulations model the atomic motions of a system, providing a dynamic picture of its behavior. nih.gov

For this compound, an MD simulation could reveal the accessible conformations of the piperidine ring and the rotational freedom of the difluorophenyl group. By analyzing the simulation trajectory, properties such as the root-mean-square deviation (RMSD) and radius of gyration (Rg) can be calculated to assess the stability of the molecule's conformation. nih.gov This method is particularly useful for understanding how the molecule might behave in a biological environment, such as its interaction with a protein binding site, by revealing its flexibility and preferred shapes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Profiles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. QSAR models are built by correlating molecular descriptors (physicochemical properties or structural features) with experimentally observed activities. chemrxiv.org

For this compound, a QSAR study could be conducted to predict its hypothetical biological profile, such as its potential as an enzyme inhibitor or receptor antagonist. nih.govnih.gov This would involve:

Defining a set of related compounds with known biological activities.

Calculating various molecular descriptors for each compound, including topological, electronic, and spatial properties.

Using statistical methods, like multiple linear regression, to build a model that links the descriptors to the activity. nih.gov

Validating the model to ensure its predictive power. nih.gov

Such a model could then be used to predict the activity of this compound and guide the design of new analogs with potentially improved therapeutic properties. chemrxiv.org

Chemical Reactivity and Derivatization Strategies of 1 2,6 Difluorophenyl Piperidin 2 One

Functionalization of the Piperidin-2-one Ring

The piperidin-2-one ring, a cyclic amide (lactam), contains several reactive sites. The carbonyl group is susceptible to nucleophilic attack, the nitrogen atom's lone pair influences the ring's conformation, and the α-carbon (C3) can be deprotonated to engage in nucleophilic reactions.

The lactam functionality allows for both electrophilic and nucleophilic addition reactions, primarily centered around the carbonyl group and the adjacent α-carbon.

Reactivity at the Carbonyl Carbon (Electrophilic Site): The carbonyl carbon is electrophilic and can be attacked by strong nucleophiles. While lactams are less reactive than corresponding ketones or esters due to resonance stabilization from the nitrogen atom, reactions with powerful reducing agents or organometallics can proceed. For instance, reduction with agents like lithium aluminum hydride would lead to the corresponding cyclic amine, 1-(2,6-difluorophenyl)piperidine.

Reactivity at the α-Carbon (Nucleophilic Site): The protons on the carbon atom alpha to the carbonyl group (C3) are weakly acidic. Treatment with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) can generate a lactam enolate. This enolate is a potent nucleophile that can react with a variety of electrophiles. This approach enables the introduction of substituents at the C3-position, a common strategy for functionalizing piperidine (B6355638) scaffolds. researchgate.net

| Reaction Type | Reagents/Conditions | Potential Product |

| α-Alkylation | 1. LDA, THF, -78 °C; 2. R-X (e.g., CH₃I) | 3-Alkyl-1-(2,6-difluorophenyl)piperidin-2-one |

| Aldol Addition | 1. LDA, THF, -78 °C; 2. R-CHO | 3-(1-Hydroxyalkyl)-1-(2,6-difluorophenyl)piperidin-2-one |

| Acylation | 1. LDA, THF, -78 °C; 2. R-COCl | 3-Acyl-1-(2,6-difluorophenyl)piperidin-2-one |

The structural integrity of the piperidin-2-one ring can be modified through reactions that induce cleavage or rearrangement.

Lactam Hydrolysis: The most fundamental ring transformation is the hydrolysis of the amide bond. Under acidic or basic conditions, the lactam ring can be opened to yield 5-aminopentanoic acid derivatives. For 1-(2,6-difluorophenyl)piperidin-2-one, this reaction would produce 5-((2,6-difluorophenyl)amino)pentanoic acid, effectively transforming the cyclic structure into a linear amino acid.

Beckmann Rearrangement Precursors: While not a direct rearrangement of the lactam itself, the corresponding ketone, this compound, could be synthesized from a precursor like cyclohexanone (B45756) oxime substituted with the 2,6-difluorophenyl group on the nitrogen, via a Beckmann rearrangement.

More complex ring transformations, such as those involving ring expansion or contraction, are less common for simple lactams but can be achieved through specifically designed multi-step synthetic sequences. Research on other heterocyclic systems has shown that ring-opening transformations can be valuable for constructing polycyclic structures. nih.gov

Modifications on the 2,6-Difluorophenyl Moiety

The 2,6-difluorophenyl group is an electron-poor aromatic ring, which dictates its reactivity, particularly towards electrophilic substitution.

Electrophilic aromatic substitution (EAS) on the 2,6-difluorophenyl ring is heavily influenced by the directing effects of the existing substituents. The two fluorine atoms are deactivating due to their strong inductive electron withdrawal, yet they are ortho-, para-directors due to resonance donation. The piperidin-2-one substituent, connected via the nitrogen atom, is also an ortho-, para-director.

The cumulative effect of these substituents makes the C4' position (para to the nitrogen and meta to both fluorines) the most electron-rich and sterically accessible site for electrophilic attack. Therefore, EAS reactions are expected to proceed with high regioselectivity at this position. youtube.comyoutube.com

| Reaction Type | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-(2,6-Difluoro-4-nitrophenyl)piperidin-2-one |

| Bromination | Br₂, FeBr₃ | 1-(4-Bromo-2,6-difluorophenyl)piperidin-2-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-Acyl-2,6-difluorophenyl)piperidin-2-one |

| Sulfonation | Fuming H₂SO₄ | 4-(2-Oxopiperidin-1-yl)-3,5-difluorobenzenesulfonic acid |

Modern cross-coupling reactions such as Suzuki, Heck, and Sonogashira are powerful tools for forming carbon-carbon bonds. youtube.com However, applying these methods directly to the 2,6-difluorophenyl moiety of the title compound is challenging. These reactions typically require a leaving group, such as a bromide, iodide, or triflate, on the aromatic ring.

Direct C-F bond activation for cross-coupling is an area of active research but generally requires specialized catalysts and harsh conditions, which may not be compatible with the lactam ring. A more viable strategy would involve:

Initial Functionalization: Performing an electrophilic aromatic substitution, as described in 5.2.1, to install a halogen (e.g., iodine via iodination) at the C4' position.

Cross-Coupling: Using the newly installed halide as a handle for subsequent palladium-catalyzed cross-coupling reactions. This two-step sequence would allow for the synthesis of derivatives with extended conjugation, such as biaryl or styrenyl systems, attached to the C4' position.

Regioselective and Stereoselective Chemical Transformations

Control over selectivity is paramount in the synthesis of complex organic molecules. For this compound, both regioselectivity and stereoselectivity are key considerations during derivatization.

Regioselectivity: As detailed previously, derivatization of this molecule can be highly regioselective.

Aromatic Ring: Electrophilic attack is strongly directed to the C4' position of the 2,6-difluorophenyl ring.

Piperidin-2-one Ring: Enolate-based functionalization is inherently regioselective, occurring exclusively at the C3 position, alpha to the carbonyl group.

Stereoselectivity: The parent molecule is achiral. However, many of the derivatization strategies discussed can introduce new stereocenters.

Functionalization at C3: Introduction of a substituent at the C3 position creates a new chiral center. In the absence of a chiral auxiliary or catalyst, this would typically result in a racemic mixture of two enantiomers.

Diastereoselectivity: If the piperidinone ring already contained a stereocenter, the introduction of a second one at C3 could proceed with diastereoselectivity. Synthetic approaches often focus on directing functionalization to achieve specific stereochemical outcomes, for example, in the synthesis of 2,6-disubstituted piperidines. rsc.orgresearchgate.net Achieving stereocontrol in the functionalization of this compound would likely require the use of chiral bases, phase-transfer catalysts, or asymmetric catalytic methods.

Exploration of Novel Reaction Pathways and Mechanisms

Recent research has begun to illuminate the latent reactivity of N-aryl piperidin-2-ones, moving beyond traditional synthetic manipulations. These explorations are crucial for accessing novel derivatives with potentially enhanced biological activities or improved physicochemical properties. Key areas of investigation include transition-metal-catalyzed cross-coupling reactions, C-H functionalization, and photoredox catalysis, which offer powerful tools for forging new bonds under increasingly mild conditions.

Palladium-Catalyzed Reactions

Palladium catalysis has become an indispensable tool in modern organic synthesis. For substrates like this compound, palladium-catalyzed reactions can be envisioned at several positions. The electron-rich nature of the difluorophenyl ring, despite the presence of fluorine atoms, makes it a potential substrate for cross-coupling reactions. However, the steric hindrance imposed by the ortho-fluorine atoms and the piperidinone ring presents a significant challenge.

Mechanistically, these reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical in modulating the reactivity and stability of the palladium catalyst, especially in overcoming the steric barrier and facilitating the challenging C-F bond activation if such a pathway is targeted. While direct C-F arylation is known, C-H activation of the phenyl ring or functionalization at the piperidinone core are often more synthetically accessible routes.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for molecular derivatization. For this compound, several C-H bonds are potential targets for functionalization. These include the C-H bonds on the difluorophenyl ring and the aliphatic C-H bonds of the piperidinone ring, particularly at the α- and β-positions to the carbonyl and nitrogen atoms.

Recent studies on related N-alkyl piperidines have demonstrated the feasibility of α-functionalization through the in situ generation of an iminium ion intermediate. This strategy, however, is less straightforward for N-aryl piperidones due to the electronic influence of the aryl group. Computational studies can provide valuable insights into the feasibility and regioselectivity of such transformations by modeling the transition states and reaction intermediates.

Photoredox Catalysis

Visible-light photoredox catalysis offers a mild and powerful platform for generating radical intermediates, which can participate in a wide array of chemical transformations. For this compound, photoredox catalysis could enable novel derivatizations that are not accessible through traditional thermal methods. For example, the generation of a radical at the α-position of the piperidinone ring could be followed by coupling with various partners.

The mechanism of such reactions typically involves the excitation of a photocatalyst by visible light, followed by a single-electron transfer (SET) process with the substrate or a reagent to generate a radical ion. This radical ion can then undergo further reactions, such as hydrogen atom transfer (HAT) or fragmentation, to generate the key reactive intermediate. The feasibility of these pathways for this compound would depend on its redox potential and the choice of photocatalyst and reaction conditions.

Enzymatic and Bio-catalytic Approaches

While less explored for this specific compound, enzymatic reactions represent a frontier in the selective functionalization of complex molecules. Biocatalysts, such as cytochrome P450 enzymes, are known to catalyze challenging C-H oxidation reactions with high levels of regio- and stereoselectivity. The application of such enzymatic systems to this compound could provide access to hydroxylated derivatives that are difficult to synthesize through conventional chemical methods. The mechanism of these enzymatic reactions involves the generation of a highly reactive high-valent metal-oxo species that abstracts a hydrogen atom from the substrate, followed by radical recombination.

The following table summarizes potential novel reaction pathways for the derivatization of this compound, based on advancements in synthetic methodology for related N-aryl lactams.

| Reaction Type | Potential Site of Functionalization | Key Intermediates/Catalysts | Mechanistic Hallmarks |

| Palladium-Catalyzed Cross-Coupling | Difluorophenyl ring (C-H or C-F) | Pd(0)/Pd(II) catalysts, specific ligands | Oxidative addition, transmetalation, reductive elimination |

| C-H Functionalization | α- or β-positions of piperidinone ring | Transition metal catalysts (e.g., Pd, Rh) | Concerted metalation-deprotonation, iminium ion formation |

| Photoredox Catalysis | α-position of piperidinone ring | Photocatalysts (e.g., Ru, Ir complexes), visible light | Single-electron transfer (SET), radical intermediates |

| Enzymatic Hydroxylation | Aliphatic C-H bonds of piperidinone ring | Cytochrome P450 enzymes | High-valent metal-oxo species, hydrogen atom abstraction |

Further detailed research, including experimental and computational studies, is necessary to fully elucidate the reactivity of this compound and to develop these novel reaction pathways into robust synthetic methods.

Mechanistic Investigations of Biological Interactions and Structure Activity Relationships Academic Focus

Exploration of Molecular Targets and Ligand-Target Engagement Principles

The identification of molecular targets for novel chemical entities is a foundational step in drug discovery. For derivatives of 1-(2,6-difluorophenyl)piperidin-2-one, potential targets can be inferred from structurally related compounds that have been investigated for various therapeutic applications.

Potential Molecular Targets:

Enzymes: The piperidine (B6355638) and piperidinone cores are prevalent in enzyme inhibitors. For instance, piperidine derivatives containing a difluorophenyl moiety have been identified as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism nih.gov. The lactam carbonyl of the piperidin-2-one ring could act as a hydrogen bond acceptor, while the difluorophenyl group can engage in hydrophobic or specific π-stacking interactions within an enzyme's active site.

G-Protein Coupled Receptors (GPCRs): Piperidine scaffolds are common in ligands for GPCRs. Analogs featuring a 1-substituted piperidine ring have shown high affinity for various receptors, including cannabinoid receptor 1 (CB1) and histamine H3 receptors nih.govnih.gov. The 2,6-difluorophenyl group can serve as a key recognition element, fitting into specific hydrophobic pockets of the receptor binding site.

Nuclear Receptors: Compounds incorporating a 2,6-difluorobenzyl moiety have been developed as potent inverse agonists for the Retinoid-related Orphan Receptor gamma t (RORγt), a nuclear receptor that plays a critical role in immune responses nih.gov. This suggests that the 1-(2,6-difluorophenyl) fragment could be a key pharmacophore for engaging with the ligand-binding domains of nuclear receptors.

Ion Channels: Certain piperidine derivatives are known to interact with ion channels nih.govnih.gov. The mechanism often involves the blockade of the channel pore, with the piperidine nitrogen (if protonated) and the substituted phenyl ring playing crucial roles in binding affinity and specificity.

Ligand-Target Engagement Principles:

The engagement of these potential targets is governed by a combination of non-covalent interactions. The 2,6-difluorophenyl group, due to its electronic and conformational properties, is critical. The ortho-fluorine atoms can form hydrogen bonds with backbone amides or specific amino acid residues and can engage in favorable orthogonal multipolar interactions. Furthermore, these fluorine atoms enforce a non-planar conformation (a high rotational barrier) between the phenyl ring and the piperidinone ring, which can be crucial for fitting into a well-defined binding pocket and reducing the entropic penalty upon binding.

Elucidation of Molecular Mechanisms of Action at the Biochemical Level

Understanding the precise biochemical mechanism of action is essential for rational drug design. Based on the potential targets, several mechanisms can be postulated for this compound derivatives.

Enzyme Inhibition Kinetics: For enzymatic targets like DPP-4, derivatives could act as competitive inhibitors, binding to the active site and preventing substrate access nih.gov. In vitro kinetic studies would be necessary to determine the inhibition constant (Ki) and the mode of inhibition (competitive, non-competitive, or uncompetitive) nih.gov. The lactam ring might mimic a peptide bond, while the difluorophenyl group could occupy a hydrophobic sub-pocket (e.g., the S1 pocket in serine proteases).

Receptor Binding Models: For GPCRs or nuclear receptors, derivatives would likely bind to the orthosteric or an allosteric site. Radioligand binding assays could determine the affinity (Kd or Ki) of the compound for the receptor. Functional assays, such as measuring downstream signaling (e.g., cAMP levels for GPCRs or reporter gene activation for nuclear receptors), would elucidate whether the compound acts as an agonist, antagonist, or inverse agonist nih.govnih.gov. For example, studies on RORγt inverse agonists showed that the bulky 2,6-difluorobenzyl ether group induced a conformational change in the receptor, causing helix 11 to uncoil and create a new binding site, which led to a significant gain in potency nih.gov.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. While direct SAR data for this compound is scarce, principles can be drawn from related series nih.gov.

Impact of Substituent Modifications on Recognition and Selectivity

Modifications at various positions on the this compound scaffold would be expected to have a significant impact on biological activity.

Piperidinone Ring Substitutions: Introducing substituents at positions 3, 4, 5, or 6 of the piperidinone ring can explore new interactions with the target protein. For example, adding a hydroxyl or amino group could introduce new hydrogen bonding opportunities, while alkyl or aryl groups could probe hydrophobic pockets. The stereochemistry of these substituents would also be critical, as target binding sites are chiral.

Phenyl Ring Modifications: The 2,6-difluoro substitution is a key feature. Moving the fluorine atoms to other positions (e.g., 2,4-difluoro or 2,5-difluoro) would alter the electronic distribution and conformational preferences, likely affecting binding affinity and selectivity nih.govresearchgate.net. Replacing fluorine with other halogens (e.g., chlorine) or adding other substituents (e.g., methoxy, cyano) to the phenyl ring would modulate both steric and electronic properties, which has been shown to significantly impact activity in related series dndi.org. For instance, in one series of T. cruzi agents, electron-rich aromatic groups were preferred over electron-deficient ones dndi.org.

Rational Design Principles for Modulating Specific Molecular Interactions

Rational design aims to make targeted modifications to improve a molecule's properties based on an understanding of the ligand-target interaction mdpi.commdpi.com.

Structure-Based Design: If a crystal structure of the target protein is available, computational methods like molecular docking can be used to predict how derivatives of this compound might bind. This allows for the rational design of modifications to improve interactions with specific residues, for example, by introducing a group that can form a salt bridge with a charged residue or a hydrogen bond with a key backbone amide.

Pharmacophore Hybridization: This strategy involves combining structural features from different known ligands to create a new hybrid molecule with potentially improved or dual activity. For example, one could hybridize the this compound scaffold with a known pharmacophore for a different target to explore polypharmacology.

Role of Fluorine Atoms in Modulating Molecular Recognition and Biological Activity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties nih.govbenthamscience.comresearchgate.net. The two fluorine atoms in the 2 and 6 positions of the phenyl ring play a multifaceted role.

Electronic Effects: Fluorine is the most electronegative element, and its strong electron-withdrawing nature can significantly lower the pKa of nearby basic groups and alter the charge distribution of the aromatic ring. This can influence binding affinity by modifying electrostatic interactions with the target protein.

Conformational Control: The steric bulk of the two ortho-fluorine atoms creates a significant barrier to rotation around the C-N bond connecting the phenyl and piperidinone rings. This locks the molecule into a specific, twisted conformation, which can be highly favorable for binding to a rigid active site by pre-organizing the ligand for the bound state.

Metabolic Stability: The carbon-fluorine bond is very strong and stable. Replacing a C-H bond with a C-F bond at a site susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block metabolism, thereby increasing the compound's half-life and bioavailability.

In Vitro Biochemical Assays for Unraveling Potential Biological Pathways

A variety of in vitro assays would be essential to determine the biological activity of this compound and its derivatives and to elucidate the pathways they modulate.

Enzyme Inhibition Assays: For potential enzyme targets, biochemical assays using purified recombinant enzymes and a suitable substrate would be performed. The rate of product formation can be measured using various techniques, such as spectrophotometry, fluorimetry, or mass spectrometry, in the presence and absence of the test compound to determine its IC50 value.

Receptor Binding Assays: These assays measure the affinity of a compound for a specific receptor. Typically, a radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes) and varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its Ki value.

Cell-Based Functional Assays: To confirm that the interaction with a molecular target translates into a biological effect, cell-based assays are crucial.

Reporter Gene Assays: For nuclear receptors like RORγt, cells can be engineered to express a reporter gene (e.g., luciferase) under the control of a response element for that receptor. An inverse agonist would decrease the reporter signal nih.gov.

Second Messenger Assays: For GPCRs, one can measure the levels of downstream second messengers, such as cAMP or intracellular calcium, to determine if a compound is an agonist or antagonist.

Cell Viability/Proliferation Assays: If the compound is being investigated as a potential anti-cancer agent, its effect on the proliferation and viability of cancer cell lines can be measured using assays like the MTT or ATP quantification assays researchgate.netwikipedia.org.

Below is a summary of potential assays and their applications for this class of compounds.

| Assay Type | Purpose | Example Application |

| Biochemical Assays | ||

| Enzyme Inhibition Assay | Determine IC50/Ki and mode of inhibition | Test against DPP-4 or other proteases/kinases |

| Radioligand Binding Assay | Determine binding affinity (Ki) for a receptor | Test against CB1, H3, or other GPCRs |

| Cell-Based Assays | ||

| Reporter Gene Assay | Measure functional activity at a nuclear receptor | Assess RORγt inverse agonism |

| Calcium Mobilization Assay | Measure GPCR agonism/antagonism (for Gq-coupled receptors) | Characterize activity at relevant GPCRs |

| Cell Proliferation (MTT) Assay | Assess cytotoxic or anti-proliferative effects | Screen for potential anti-cancer activity |

| Cytokine Release Assay | Measure impact on inflammatory signaling | Assess inhibition of IL-1β release for NLRP3 inflammasome |

Theoretical Applications in Chemical Probe Development and Medicinal Chemistry Research

Design and Synthesis of 1-(2,6-Difluorophenyl)piperidin-2-one-Based Chemical Probes for Biological Systems

Chemical probes are essential tools for elucidating the function of proteins and other biological targets in their native environment. The design of chemical probes based on the this compound scaffold would theoretically involve the strategic introduction of reporter tags, such as fluorophores, biotin, or photoaffinity labels.

Conceptual Design Strategies:

The functionalization of the piperidin-2-one ring is a key aspect of designing chemical probes. Synthetic approaches could focus on introducing functionality at various positions of the piperidin-2-one ring, for instance, at the C3, C4, or C5 positions. This would allow for the attachment of a linker arm terminating in a reporter group. It is crucial that the introduction of the linker and reporter group does not significantly diminish the binding affinity of the core scaffold to its intended biological target.

Hypothetical Synthetic Routes:

A potential synthetic strategy could involve the α-functionalization of the lactam carbonyl. For example, deprotonation at the C3 position with a suitable base followed by reaction with an electrophilic linker precursor could be a viable route. Another approach could be the synthesis of piperidin-2-one derivatives with pre-installed functional groups that can be chemoselectively modified in later steps.

Table of Potential Functionalization Sites and Reporter Groups:

| Functionalization Site | Potential Linker Chemistry | Reporter Group | Application |

| C3-position | Alkylation with bifunctional electrophiles | Fluorescein, Rhodamine | Fluorescence imaging |

| C4-position | Acylation of a C4-amino substituent | Biotin | Affinity purification |

| C5-position | Suzuki or Sonogashira coupling | Benzophenone, Diazirine | Photoaffinity labeling |

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization (Theoretical Framework)

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved pharmacological properties while retaining the desired biological activity. bhsai.org

Scaffold Hopping:

This strategy involves replacing the central core of a molecule while maintaining the spatial arrangement of key binding functionalities. niper.gov.in For this compound, several scaffold hopping approaches could be envisioned:

Heterocycle Replacements: The piperidin-2-one ring could be replaced with other five- or six-membered lactams (e.g., pyrrolidin-2-one, azepan-2-one) or even non-lactam heterocyclic systems that can present the 2,6-difluorophenyl group in a similar orientation.

Ring Opening or Closure: Theoretical ring-opening of the piperidin-2-one could lead to acyclic amides that might retain some biological activity. Conversely, ring-closure strategies on related acyclic precursors could be used to generate novel heterocyclic scaffolds. bhsai.org

Bioisosteric Replacements:

Bioisosteric replacement involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. cambridgemedchemconsulting.com

Phenyl Ring Bioisosteres: The 2,6-difluorophenyl group is a key feature of the molecule. Bioisosteric replacements for the phenyl ring could include other aromatic systems like pyridine, thiophene, or pyrazole. researchgate.net These changes can modulate properties like solubility, metabolism, and target selectivity. nih.gov

Lactam Amide Bond Bioisosteres: The amide bond within the piperidin-2-one ring could be replaced with other functional groups such as a reverse amide, an ester, or a sulfonamide, although this would represent a more significant structural modification.

Table of Theoretical Scaffold Hopping and Bioisosteric Replacements:

| Original Moiety | Proposed Replacement | Rationale |

| Piperidin-2-one | Pyrrolidin-2-one | Alter ring size and conformational flexibility |

| Piperidin-2-one | Tetrahydroisoquinolin-1-one | Introduce aromaticity and rigidity |

| 2,6-Difluorophenyl | Pyridyl or Pyrimidyl | Improve metabolic stability and solubility niper.gov.in |

| Lactam Amide | Reverse Amide | Alter hydrogen bonding pattern |

Strategies for Enhancing Molecular Selectivity and Potency from a Mechanistic Viewpoint

Enhancing the selectivity and potency of a lead compound is a central goal of medicinal chemistry. For this compound, several mechanistic strategies could be employed.

Structure-Based Design:

If the three-dimensional structure of the biological target in complex with the compound or a close analog is known, structure-based design can be a powerful tool. This would involve identifying key interactions between the compound and the target's binding site. For example, the 2,6-difluoro substituents might interact with specific amino acid residues, and modifications to these groups or the phenyl ring could enhance these interactions.

Structure-Activity Relationship (SAR) Studies:

Systematic modification of the this compound scaffold and evaluation of the biological activity of the resulting analogs can reveal the SAR. Key areas for modification would include:

Substitution on the Phenyl Ring: Introducing other substituents on the phenyl ring could probe for additional binding pockets and influence electronic properties.

Substitution on the Piperidin-2-one Ring: As mentioned for chemical probes, substitution at various positions on the lactam ring can be used to explore interactions with the target protein.

Stereochemistry: If chiral centers are introduced into the molecule, the different stereoisomers should be synthesized and tested, as biological targets are chiral and often exhibit stereospecific binding.

Conformational Constraint:

Introducing conformational rigidity into the molecule can pre-organize it into the bioactive conformation, which can lead to an increase in potency by reducing the entropic penalty of binding. This could be achieved by introducing ring systems or bulky groups that restrict bond rotation. The stereoselective incorporation of fluorine can also influence the conformation of N-heterocycles. beilstein-journals.orgresearchgate.net

Development of Analytical Methodologies for Detection and Quantification in Research Matrices (e.g., chromatographic methods)

Robust analytical methods are essential for the preclinical and clinical development of any new chemical entity. For this compound, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be the method of choice for its detection and quantification in research matrices such as plasma, urine, and tissue homogenates.

HPLC-MS/MS Method Development:

A typical HPLC-MS/MS method would involve the following steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation: A reversed-phase HPLC column (e.g., C18) would likely be used to separate the analyte from endogenous matrix components. The mobile phase would typically consist of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and a stable isotope-labeled internal standard.

Table of Typical HPLC-MS/MS Parameters for Quantification:

| Parameter | Description |

| Sample Preparation | Protein precipitation with acetonitrile followed by centrifugation. |

| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm particle size. |

| Mobile Phase A | 0.1% Formic acid in water. |

| Mobile Phase B | 0.1% Formic acid in acetonitrile. |

| Gradient | A suitable gradient from low to high percentage of Mobile Phase B. |

| Flow Rate | 0.4 mL/min. |

| Ionization Mode | Electrospray Ionization (ESI), positive mode. |

| MRM Transition | A specific precursor ion > product ion transition for this compound and its internal standard. |

The development and validation of such an analytical method would be performed according to regulatory guidelines to ensure its accuracy, precision, selectivity, and stability for use in pharmacokinetic and metabolic studies. nih.govijper.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.